Fusicoccin A

Description

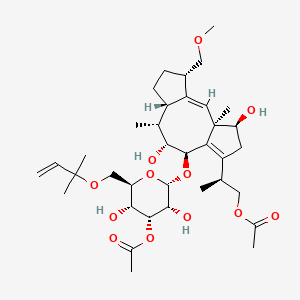

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H56O12 |

|---|---|

Molecular Weight |

680.8 g/mol |

IUPAC Name |

[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate |

InChI |

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1 |

InChI Key |

KXTYBXCEQOANSX-PUESDPPPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC |

Canonical SMILES |

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Fusicoccin A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin A is a potent phytotoxic diterpenoid glycoside produced by the fungus Phomopsis amygdali. Since its discovery in 1964, it has become an invaluable tool in plant physiology for its profound effect on stomatal regulation and ion transport. This technical guide provides an in-depth exploration of the discovery, origin, and biochemical characteristics of this compound. It details the experimental protocols for the cultivation of the producing organism, extraction, purification, and biological evaluation of the toxin. Furthermore, this document elucidates the molecular mechanism of action, focusing on the stabilization of the 14-3-3 protein and plasma membrane H+-ATPase complex, a critical interaction in plant cellular signaling. All quantitative data are presented in structured tables, and key experimental and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding.

Introduction

This compound is the most prominent member of the fusicoccanes, a class of diterpenoid glycosides. It was first isolated from the culture filtrates of the phytopathogenic fungus Phomopsis amygdali (formerly classified as Fusicoccum amygdali), the causative agent of canker disease in almond (Prunus amygdalus) and peach (Prunus persica) trees. The disease is characterized by the formation of cankers on branches and the wilting of leaves, a symptom directly attributable to the action of this compound. The toxin induces irreversible stomatal opening in a wide range of higher plants, leading to uncontrolled water loss and wilting. This potent biological activity has made this compound a crucial molecular probe for dissecting the mechanisms of stomatal regulation, ion transport, and cell growth in plants.

Discovery and Origin

The history of this compound began with the investigation of the wilting disease affecting almond and peach trees. In 1964, a team of Italian scientists led by A. Ballio reported the isolation of a new wilting toxin from the culture filtrates of Fusicoccum amygdali. They named this primary phytotoxic component "this compound". Their initial studies demonstrated that this compound could reproduce the wilting symptoms observed in infected plants at very low concentrations.

The producing organism, Phomopsis amygdali, is a filamentous fungus belonging to the Ascomycota phylum. The reclassification from Fusicoccum amygdali to Phomopsis amygdali reflects a more accurate taxonomic placement based on morphological and molecular data.

Physicochemical and Spectroscopic Data

The definitive structure of this compound was elucidated in 1968 by the same research group through chemical degradation and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₅₆O₁₂ |

| Molecular Weight | 680.8 g/mol |

| Appearance | White, crystalline solid |

| Melting Point | 150-152 °C |

| Solubility | Soluble in alcohols, ether, chloroform (B151607), benzene; Insoluble in hexane; Sparingly soluble in water |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals |

| Infrared (IR) | Characteristic absorptions for hydroxyl, ester, and ether functional groups. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the chemical formula. |

| ¹H NMR | Complex spectrum revealing the presence of multiple methyl, methylene, and methine protons, as well as signals corresponding to the glucose and diterpene moieties. |

| ¹³C NMR | Signals confirming the presence of 36 carbon atoms and providing detailed information about the carbon skeleton. |

Experimental Protocols

Fungal Fermentation for this compound Production

This protocol is based on the methods originally described for the production of fusicoccins by Phomopsis amygdali.

Materials:

-

Culture of Phomopsis amygdali

-

Modified Czapek-Dox medium

-

Sterile fermentation flasks (e.g., 2 L Erlenmeyer flasks)

-

Shaker incubator

Procedure:

-

Medium Preparation (Modified Czapek-Dox):

-

Glucose: 30 g/L

-

NaNO₃: 3 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

KCl: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Adjust pH to 5.5.

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

-

Inoculation: Inoculate the sterile medium with a fresh culture of P. amygdali.

-

Incubation: Incubate the flasks at 24°C for 3-4 days with shaking (e.g., 150 rpm). Maximum production of this compound is typically observed during the stationary phase of fungal growth.

Extraction and Purification of this compound

The following protocol outlines the general steps for isolating and purifying this compound from the culture filtrate.

Materials:

-

Culture filtrate from P. amygdali fermentation

-

Ethyl acetate (B1210297)

-

Chloroform

-

Silica (B1680970) gel or Florisil for column chromatography

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Silica Gel/Florisil Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform containing 3% acetone.

-

Apply the dissolved extract to a silica gel or Florisil column pre-equilibrated with the same solvent.

-

Wash the column with the same solvent to remove non-polar impurities.

-

Elute this compound using a stepwise gradient of increasing acetone concentration in chloroform (e.g., 6-10% acetone).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Crystallization:

-

Combine the fractions containing this compound and evaporate the solvent.

-

Crystallize the residue from ethyl acetate to obtain pure this compound.

-

Quantitative Data

Table 3: Biological Activity and Binding Affinity of this compound

| Parameter | Value | Assay/Method |

| Wilting Activity (Tomato Plant) | 0.1-0.2 µg/mL | Bioassay |

| Plant Growth Enhancement (Arabidopsis) | ~30 µM | In vivo treatment |

| H+-ATPase Km for ATP (Spinach) | Decreases from 0.22 to 0.10 mM | Enzyme kinetics |

| Binding Affinity (Kd) of Fusicoccin-like compound to 14-3-3 protein | ~100 nM | Isothermal Titration Calorimetry |

Signaling Pathway and Mechanism of Action

This compound exerts its potent biological effects by targeting a key regulatory complex in plant cells: the interaction between the plasma membrane H+-ATPase and 14-3-3 proteins.

The plasma membrane H+-ATPase is a primary active transporter that pumps protons out of the cell, creating an electrochemical gradient that drives the uptake of nutrients and regulates cell turgor and expansion. The activity of the H+-ATPase is autoinhibited by its C-terminal domain. This inhibition is relieved by the binding of a 14-3-3 protein to a phosphorylated threonine residue at the C-terminus of the H+-ATPase.

This compound acts as a "molecular glue," stabilizing the complex between the phosphorylated H+-ATPase and the 14-3-3 protein. This stabilization locks the H+-ATPase in a constitutively active state, leading to hyperpolarization of the plasma membrane, increased proton extrusion, and consequently, uncontrolled stomatal opening.

Caption: Signaling pathway of this compound action.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for this compound isolation.

Conclusion

This compound, since its discovery as a phytotoxin from Phomopsis amygdali, has evolved into a fundamental tool for plant biologists. Its unique ability to stabilize the 14-3-3 protein and H+-ATPase complex provides a powerful means to investigate the intricate regulation of ion transport, stomatal function, and cell growth. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies and for professionals in drug development exploring the modulation of protein-protein interactions. The continued study of this compound and its mechanism of action promises to yield further insights into fundamental biological processes.

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Fusicoccin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin A (FC-A) is a diterpene glycoside of fungal origin, produced by Phomopsis amygdali (previously Fusicoccum amygdali), the causal agent of almond and peach canker.[1] Initially identified as a phytotoxin due to its ability to induce irreversible stomatal opening and subsequent wilting in plants, FC-A has emerged as a valuable tool in cell biology and a potential therapeutic agent.[1][2] Its unique mechanism of action, the stabilization of protein-protein interactions (PPIs) involving the 14-3-3 family of regulatory proteins, has garnered significant interest for its potential applications in oncology and neurobiology.[3][4] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental investigation of this compound.

Chemical Structure and Properties

This compound is a complex diterpenoid glycoside characterized by a unique 5-8-5 carbotricyclic ring system, known as a fusicoccane skeleton.[5][6] The aglycone core is glycosidically linked to a substituted glucose molecule.

IUPAC Name: (2S)-2-[(1S,4R,5R,6R,6aS,9S,9aE,10aR)-4-{[3-O-Acetyl-6-O-(2-methyl-3-buten-2-yl)-α-D-glucopyranosyl]oxy}-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyl-1,2,4,5,6,6a,7,8,9,10a-decahydrodicyclopenta[a,d][6]annulen-3-yl]propyl acetate[5]

Chemical Formula: C₃₆H₅₆O₁₂[5]

Molar Mass: 680.832 g·mol⁻¹[5]

The intricate stereochemistry and functional group arrangement of this compound are crucial for its biological activity. The diterpene core provides a rigid scaffold that interacts with a hydrophobic pocket formed at the interface of the 14-3-3 protein and its client protein, while the glucose moiety is typically solvent-exposed.[6]

Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

The primary mechanism of action of this compound is the stabilization of the interaction between 14-3-3 proteins and their phosphorylated client proteins.[7] 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins in eukaryotes that bind to phosphorylated serine or threonine motifs on a multitude of client proteins, thereby modulating their function.[8]

This compound acts as a "molecular glue," fitting into a cavity at the interface of the 14-3-3 protein and its client, thereby increasing the binding affinity and stabilizing the complex.[2] This stabilization can lead to prolonged activation or inhibition of the client protein's function.

The Prototypical Example: Activation of the Plant Plasma Membrane H⁺-ATPase

The most well-characterized effect of this compound is the irreversible activation of the plant plasma membrane H⁺-ATPase.[7] The C-terminus of the H⁺-ATPase contains a regulatory domain that, when phosphorylated, creates a binding site for 14-3-3 proteins. The binding of a 14-3-3 protein displaces this autoinhibitory domain, leading to the activation of the proton pump. This compound significantly enhances and stabilizes this interaction, resulting in sustained H⁺ extrusion, hyperpolarization of the plasma membrane, and ultimately, the opening of stomata.[7]

Signaling Pathways Modulated by this compound

The ability of this compound to stabilize 14-3-3 interactions extends to a wide range of client proteins, implicating it in numerous signaling pathways in both plants and animals.

Plant Signaling

In plants, beyond the H⁺-ATPase, this compound has been shown to affect potassium channels, such as KAT1, through a similar mechanism of stabilizing their interaction with 14-3-3 proteins.[9][10] This dual regulation of ion transport contributes to its profound effects on plant physiology.

Mammalian Signaling: Implications for Cancer and Neurobiology

In mammalian cells, this compound has been shown to modulate the interaction of 14-3-3 proteins with a variety of client proteins involved in critical cellular processes, including cell cycle control, apoptosis, and signal transduction.[11]

-

Cancer: this compound has demonstrated anti-cancer properties by targeting key signaling molecules. For instance, it can stabilize the interaction between 14-3-3 and Estrogen Receptor α (ERα), leading to reduced transcriptional activity of ERα and inhibition of breast cancer cell proliferation.[12][13] It has also been shown to inhibit the activity of several kinases, including Focal Adhesion Kinase (FAK), which is implicated in glioblastoma cell proliferation and migration.[3]

-

Neurobiology: this compound has shown neuroprotective effects. It can stabilize the complex between 14-3-3 and the stress response regulator GCN1, inducing its turnover and promoting neurite outgrowth.[7] This suggests its potential for stimulating axon regeneration after injury.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Binding Affinities and Stabilization of 14-3-3 Protein-Protein Interactions by this compound

| 14-3-3 Isoform | Client Phosphopeptide | Method | Apparent Kd (μM) without FC-A | Apparent Kd (μM) with FC-A | Fold-Stabilization |

| Tobacco 14-3-3c | H⁺-ATPase C-terminal phosphopeptide | ITC | ~63 | 0.7 | ~90 |

| Human 14-3-3σ | ERα C-terminal phosphopeptide | ITC | 0.75 ± 0.14 | 0.02 ± 0.05 | ~40 |

| Human 14-3-3σ | ERα C-terminal phosphopeptide | FP | 3.61 ± 0.41 | 0.05 ± 0.02 | ~70 |

| Human 14-3-3β | ERα C-terminal phosphopeptide | FP | 0.72 ± 0.1 | 0.05 ± 0.001 | 14 |

| Human 14-3-3ε | TASK3 C-terminal phosphopeptide | FP | 6.0 ± 0.4 | 0.16 ± 0.020 | 38 |

| Human 14-3-3ζ | TASK3 C-terminal phosphopeptide | FP | 1.3 ± 0.1 | 0.08 ± 0.005 | 16 |

| Human 14-3-3σ | GPIbα C-terminal phosphopeptide | FP | 6.6 ± 0.6 | - | - |

Data compiled from multiple sources.[1][5][14][15] Values are approximate and can vary depending on experimental conditions.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Value |

| U373-MG (Glioblastoma) | Growth Inhibition | IC₅₀ | 92 μM |

| Hs683 (Glioblastoma) | Growth Inhibition | IC₅₀ | 83 μM |

| Rat Cortical Neurons | Neurite Outgrowth | EC₅₀ | 29 nM |

Data from MedChemExpress.[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is for determining the thermodynamic parameters of this compound binding to a 14-3-3/phosphopeptide complex.

Materials:

-

Isothermal Titration Calorimeter

-

Purified recombinant 14-3-3 protein

-

Synthetic client phosphopeptide

-

This compound

-

ITC Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Prepare a solution of the 14-3-3 protein (e.g., 20 µM) and the phosphopeptide (e.g., 25 µM) in ITC buffer to form the binary complex.

-

Prepare a solution of this compound (e.g., 200 µM) in the same ITC buffer.

-

Degas all solutions thoroughly.

-

Load the 14-3-3/phosphopeptide complex into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 300 rpm).

-

Perform a series of injections (e.g., 10-20 injections of 2-10 µL each) with sufficient spacing between injections to allow for thermal equilibration.

-

Integrate the heat change peaks for each injection and plot against the molar ratio of this compound to the 14-3-3/peptide complex.

-

Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]

In Vitro H⁺-ATPase Activity Assay

This colorimetric assay measures the effect of this compound on H⁺-ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi).

Materials:

-

Purified plant plasma membrane H⁺-ATPase

-

Recombinant 14-3-3 protein

-

This compound

-

Assay Buffer (e.g., 25 mM HEPES-KOH pH 6.5, 5 mM MgCl₂, 50 mM KCl)

-

ATP solution (100 mM)

-

Malachite Green reagent

-

96-well microplate and plate reader

Procedure:

-

In a 96-well plate, add the assay buffer, purified H⁺-ATPase (e.g., 1-5 µg), and recombinant 14-3-3 protein (e.g., 5-10 µg).

-

Add this compound at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM) or a vehicle control.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes for color development.

-

Measure the absorbance at approximately 650 nm.[12]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., U373-MG glioblastoma cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate and plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC₅₀ value.[15]

Conclusion and Future Perspectives

This compound stands as a remarkable natural product with a well-defined and unique mechanism of action. Its ability to selectively stabilize 14-3-3 protein-protein interactions has made it an indispensable tool for dissecting complex signaling networks. The growing understanding of its effects on various client proteins in mammalian cells has opened exciting avenues for therapeutic development, particularly in the fields of oncology and neurodegenerative diseases. Future research will likely focus on the development of synthetic analogs of this compound with improved specificity and pharmacokinetic properties, further unlocking the therapeutic potential of modulating 14-3-3 protein-protein interactions.

References

- 1. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.origene.com [cdn.origene.com]

- 5. researchgate.net [researchgate.net]

- 6. origene.com [origene.com]

- 7. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug | MDPI [mdpi.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 10. Fusicoccin Activates KAT1 Channels by Stabilizing Their Interaction with 14-3-3 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14-3-3 Binding Partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interaction of 14-3-3 proteins with the Estrogen Receptor Alpha F domain provides a drug target interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing the 14-3-3 Isoform-Specificity Profile of Protein–Protein Interactions Stabilized by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. GraphViz Examples and Tutorial [graphs.grevian.org]

- 17. Characterization and small-molecule stabilization of the multisite tandem binding between 14-3-3 and the R domain of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Assembly Line of a Potent Phytotoxin: A Technical Guide to the Biosynthesis of Fusicoccin A in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin (B1218859) A, a diterpenoid glycoside produced by the phytopathogenic fungus Phomopsis amygdali (also known as Fusicoccum amygdali), is a molecule of significant interest due to its potent biological activity as a stabilizer of 14-3-3 protein interactions.[1][2][3][4] This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of Fusicoccin A, detailing the enzymatic machinery, genetic organization, and chemical transformations that lead to the formation of this complex natural product. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and plant biology, offering insights into the fungal production of this powerful phytotoxin and potential avenues for its biotechnological application.

Introduction

Phomopsis amygdali is a fungal pathogen responsible for canker disease in almond and peach trees.[2][5] The fungus secretes a family of phytotoxins known as fusicoccins, with this compound being the most abundant and well-studied member.[2][3] These molecules induce wilting in a broad range of plants by irreversibly activating the plasma membrane H+-ATPase, leading to uncontrolled stomatal opening and water loss.[2][5] The molecular basis of this activity lies in the ability of fusicoccins to stabilize the interaction between the H+-ATPase and 14-3-3 regulatory proteins.[3][6] This unique mode of action has made this compound a valuable tool in plant physiology and a lead compound for the development of modulators of 14-3-3 protein interactions in other biological systems, including mammalian cells, where these interactions are implicated in diseases such as cancer.[3] A thorough understanding of the this compound biosynthetic pathway is crucial for harnessing its potential through synthetic biology and chemoenzymatic approaches.

The this compound Biosynthetic Pathway: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound is a complex process that begins with universal isoprenoid precursors and involves a dedicated gene cluster encoding a suite of specialized enzymes. The pathway can be conceptually divided into three main stages: construction of the characteristic 5-8-5 tricyclic diterpene core, functionalization of this core through a series of oxidative reactions, and finally, glycosylation and acylation to yield the mature this compound molecule.

Stage 1: Formation of the Fusicoccadiene Backbone

The initial steps of this compound biosynthesis are catalyzed by a remarkable chimeric enzyme, Fusicoccadiene Synthase (PaFS) .[1][7][8] This bifunctional enzyme is a central player in the pathway and carries out two distinct catalytic activities:

-

Prenyltransferase Activity: The C-terminal domain of PaFS functions as a geranylgeranyl diphosphate (B83284) (GGDP) synthase. It catalyzes the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), the universal C5 isoprenoid building blocks, to form the C20 precursor, GGDP.[1][7][9]

-

Terpene Cyclase Activity: The N-terminal domain of PaFS then takes the newly synthesized GGDP and catalyzes a complex cyclization reaction to form the tricyclic diterpene hydrocarbon, (+)-fusicocca-2,10(14)-diene.[1][7][8] This reaction establishes the signature 5-8-5 ring system that defines the fusicoccane skeleton.[9]

The fusion of these two activities into a single polypeptide chain is thought to enhance the efficiency of fusicoccadiene production by channeling the GGDP substrate directly from the prenyltransferase to the terpene cyclase domain.[7]

Stage 2: Oxidative Functionalization of the Diterpene Core

Following the formation of the fusicoccadiene backbone, a series of oxidative modifications are introduced by enzymes encoded within the fusicoccin biosynthetic gene cluster. These modifications are primarily catalyzed by cytochrome P450 monooxygenases and dioxygenases .[10][11] These enzymes introduce hydroxyl groups at specific positions on the fusicoccane skeleton, leading to the formation of various hydroxylated intermediates. One of the key early intermediates is fusicocca-2,10(14)-diene-8β,16-diol.[10] Further oxidations and reductions, catalyzed by enzymes such as short-chain dehydrogenases/reductases , continue to modify the core structure.[10][11]

Stage 3: Glycosylation and Acylation

The final steps in the biosynthesis of this compound involve the attachment of a glucose moiety and subsequent acylation events. A glycosyltransferase attaches a glucose molecule to the hydroxylated diterpene aglycone. Isotopic labeling studies have identified Fusicoccin H (16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC) as a key biosynthetic precursor to this compound.[2][11][12] The conversion of Fusicoccin H to this compound involves a series of enzymatic reactions that add functional groups to both the fusicoccane core and the glucose moiety, including acetylation and prenylation.[9][12]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and activity of this compound and its precursors.

Table 1: Enzyme Kinetic Parameters for Fusicoccadiene Synthase (PaFS)

| Substrate(s) | Catalytic Domain | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Hill Coefficient (n) | Reference |

| DMAPP and IPP | Prenyltransferase | 1.01 ± 0.09 x 10⁻³ | 139 ± 16 | 7.3 ± 1.5 | 2.0 ± 0.3 | [13] |

| GGDP | Terpene Cyclase | 0.059 ± 0.004 | 6.4 ± 0.4 | 9300 ± 1100 | 3.0 ± 0.4 | [13] |

Table 2: Comparative Biological Activity of this compound and Fusicoccin H

| Compound | Target/Assay | Concentration | Effect | Reference |

| This compound | Plant Growth (Arabidopsis thaliana) | 30 µM | ~30% enhancement in plant growth | [14] |

| Fusicoccin H | Plant Growth (Arabidopsis thaliana) | 30 µM | No effect on plant growth | [14] |

| This compound | Stomatal Opening (Arabidopsis thaliana) | Not specified | Promotes stomatal opening | [14] |

| Fusicoccin H | Stomatal Opening (Arabidopsis thaliana) | Not specified | No significant effect | [14] |

| This compound | 14-3-3/H+-ATPase complex stabilization | Not specified | Significant stabilization | [14] |

| Fusicoccin H | 14-3-3/H+-ATPase complex stabilization | Not specified | No significant stabilization | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Cultivation of Phomopsis amygdali for Fusicoccin Production

This protocol describes a general procedure for the cultivation of P. amygdali to produce fusicoccins. Optimization may be required to maximize the yield of this compound.

Materials:

-

Culture of Phomopsis amygdali

-

Modified Czapek-Dox medium:

-

Sucrose: 30 g/L

-

Sodium Nitrate: 3 g/L

-

Dipotassium Phosphate: 1 g/L

-

Magnesium Sulfate (B86663) Heptahydrate: 0.5 g/L

-

Potassium Chloride: 0.5 g/L

-

Ferrous Sulfate Heptahydrate: 0.01 g/L

-

-

Erlenmeyer flasks

-

Autoclave

-

Shaking incubator

Procedure:

-

Prepare the modified Czapek-Dox medium and adjust the pH to 6.0-6.5.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

Inoculate the sterile medium with a mycelial plug of P. amygdali.

-

Incubate the flasks at 24-28°C with shaking (e.g., 150-200 rpm) for 21-28 days.[5] Production of secondary metabolites like fusicoccins typically occurs during the stationary phase of fungal growth.

Extraction and Purification of Fusicoccins

This protocol outlines a general procedure for the extraction and purification of fusicoccins from a liquid culture of P. amygdali.

Materials:

-

P. amygdali culture filtrate

-

Ethyl acetate (B1210297)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purify the crude extract using silica gel column chromatography with a gradient of hexane and ethyl acetate to isolate this compound. Monitor fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Heterologous Expression and Purification of Fusicoccadiene Synthase (PaFS)

This protocol describes the expression of PaFS in E. coli and its subsequent purification.

Materials:

-

pET vector containing the PaFS gene

-

E. coli BL21(DE3) expression host

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA affinity chromatography column

-

Buffers for lysis, washing, and elution

Procedure:

-

Transform the pET-PaFS plasmid into E. coli BL21(DE3) cells.

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PaFS protein with elution buffer containing imidazole.

-

Analyze the purified protein by SDS-PAGE.

In Vitro Assay for Fusicoccadiene Synthase Activity

This protocol allows for the determination of PaFS activity by detecting the product, fusicocca-2,10(14)-diene.

Materials:

-

Purified PaFS enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5% glycerol)

-

Geranylgeranyl diphosphate (GGDP)

-

Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Set up the reaction mixture containing assay buffer, purified PaFS, and GGDP in a glass vial.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Extract the reaction mixture with hexane.

-

Analyze the hexane extract by GC-MS to detect and quantify the production of fusicocca-2,10(14)-diene. Compare the retention time and mass spectrum with an authentic standard.[7]

Conclusion

The biosynthesis of this compound is a testament to the complex and efficient metabolic capabilities of fungi. The discovery of the bifunctional Fusicoccadiene Synthase and the elucidation of the biosynthetic gene cluster have provided a solid foundation for understanding how this potent phytotoxin is assembled. This knowledge opens up exciting possibilities for the heterologous production of this compound and its analogs, which could facilitate further research into their therapeutic potential as modulators of 14-3-3 protein interactions. The detailed protocols and data presented in this guide are intended to empower researchers to delve deeper into the fascinating world of fusicoccin biosynthesis and to explore its applications in medicine and agriculture.

References

- 1. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of gene clusters associated with fusaric acid, fusarin, and perithecial pigment production in Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. BJOC - Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids [beilstein-journals.org]

- 9. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Molecular Glue Mechanism of Fusicoccin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (B1218859) A (FC-A) is a diterpenoid glucoside phytotoxin produced by the fungus Phomopsis amygdali. It is a potent wilt-inducing agent in a wide range of higher plants.[1] The profound physiological effects of FC-A stem from its unique molecular mechanism of action, which involves the stabilization of a protein-protein interaction central to plant cell regulation. This technical guide provides a comprehensive overview of the mechanism of action of Fusicoccin A, with a focus on its molecular targets, the associated signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanism: A Molecular Glue for 14-3-3 Proteins and the Plasma Membrane H⁺-ATPase

The primary molecular target of this compound is the plasma membrane (PM) H⁺-ATPase, a crucial enzyme that establishes and maintains the electrochemical proton gradient across the cell membrane.[2] This proton motive force is vital for nutrient uptake, cell turgor maintenance, and cell elongation.[2][3] FC-A does not act on the H⁺-ATPase directly. Instead, it functions as a "molecular glue," stabilizing the interaction between the C-terminus of the PM H⁺-ATPase and 14-3-3 proteins.[4][5]

14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotes. They typically bind to phosphorylated serine or threonine residues on their target proteins, modulating their activity, localization, or stability. The binding of a 14-3-3 protein to the phosphorylated C-terminal autoinhibitory domain of the PM H⁺-ATPase leads to the activation of the pump.[6] this compound binds to a pocket formed at the interface of the 14-3-3 protein and the C-terminal phosphopeptide of the H⁺-ATPase, effectively locking them together in an active conformation.[4] This stabilization is remarkably strong, making the activation of the H⁺-ATPase by the FC-A-14-3-3 complex essentially irreversible.[5]

Signaling Pathway

The binding of this compound triggers a cascade of events leading to significant physiological responses in the plant cell. The stabilization of the 14-3-3/H⁺-ATPase complex leads to a sustained activation of the proton pump. This results in hyperpolarization of the plasma membrane and acidification of the apoplast.[7] The altered electrochemical gradient drives the influx of ions, most notably K⁺, into the cell, leading to an increase in turgor pressure.

Quantitative Data

The interaction of this compound with its target proteins and its effect on H⁺-ATPase activity have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Plant/System | Reference |

| H⁺-ATPase Activity | |||

| ATP Hydrolytic Activity Increase | ~2-fold | Spinach leaves | [8] |

| H⁺ Pumping Increase | ~3-fold | Spinach leaves | [8] |

| Apparent Km for ATP (Control) | 0.22 mM | Spinach leaves | [8] |

| Apparent Km for ATP (FC-A treated) | 0.10 mM | Spinach leaves | [8] |

| Binding Affinities (Kd) | |||

| FC-A to 14-3-3/H⁺-ATPase C-terminal phosphopeptide complex | ~0.7 µM | In vitro (ITC) | [9] |

| 14-3-3 to H⁺-ATPase C-terminal phosphopeptide | ~2.5 mM | In vitro (ITC) | [4] |

| Complex Stabilization | |||

| Fold Stabilization of 14-3-3/H⁺-ATPase complex by FC-A | ~90-fold | In vitro | [5] |

| Physiological Effects | |||

| Stomatal Opening (0.1 µM FC-A, light) | Up to 12 µm | Commelina communis | [10] |

| Stomatal Opening (0.1 µM FC-A, dark) | < 5 µm | Commelina communis | [10] |

| Membrane Potential Hyperpolarization | ~25 mV more negative | Maize coleoptiles | [3] |

Experimental Protocols

Purification of Plasma Membrane H⁺-ATPase

This protocol is adapted from methods for purifying plasma membranes by two-phase partitioning, which separates membranes based on their surface properties.[1]

Materials:

-

Plant tissue (e.g., oat roots, spinach leaves)

-

Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10% glycerol, 0.5% polyvinylpyrrolidone, 5 mM EDTA, 50 mM HEPES-KOH, pH 7.5, 5 mM DTT, 1 mM PMSF)

-

Two-phase system solutions: Dextran (B179266) T-500 and Polyethylene glycol 3350 (PEG) in a buffered sucrose solution.

-

Resuspension buffer (e.g., 0.33 M sucrose, 5 mM K-phosphate, pH 7.8, 0.1 mM EDTA, 1 mM DTT)

-

Ultracentrifuge and rotors

Procedure:

-

Homogenize fresh or frozen plant tissue in ice-cold homogenization buffer.

-

Filter the homogenate through layers of cheesecloth or Miracloth.

-

Perform a differential centrifugation to obtain a microsomal fraction (e.g., a low-speed spin to remove debris, followed by a high-speed spin to pellet membranes).

-

Resuspend the microsomal pellet in a buffered sucrose solution.

-

Add the resuspended microsomes to a two-phase system of dextran and PEG. Mix thoroughly by inverting the tubes.

-

Separate the phases by low-speed centrifugation. The plasma membranes will partition into the upper, PEG-rich phase.

-

Collect the upper phase and wash it with a fresh lower phase to increase purity.

-

Dilute the final upper phase with a resuspension buffer and pellet the plasma membrane vesicles by ultracentrifugation.

-

Resuspend the purified plasma membrane vesicles in a suitable buffer for storage at -80°C.

Expression and Purification of Recombinant 14-3-3 Proteins

This protocol describes the expression and purification of 14-3-3 proteins from E. coli.[11][12]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the 14-3-3 cDNA with an affinity tag (e.g., His-tag, GST-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, lysozyme)

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

-

Wash buffer (lysis buffer with a slightly higher imidazole concentration)

-

Elution buffer (lysis buffer with a high concentration of imidazole)

Procedure:

-

Transform the expression vector into a suitable E. coli strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to the equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the 14-3-3 protein with elution buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

H⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the purified H⁺-ATPase.[13]

Materials:

-

Purified plasma membrane vesicles

-

Assay buffer (e.g., 25 mM HEPES-KOH, pH 6.5, 5 mM MgCl₂, 50 mM KCl)

-

ATP solution (e.g., 100 mM, pH 7.0)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent for phosphate (B84403) detection

-

Phosphate standard solution

Procedure:

-

Set up reactions in a 96-well plate.

-

To each well, add assay buffer, purified H⁺-ATPase, and recombinant 14-3-3 protein.

-

Add different concentrations of this compound or a vehicle control (DMSO).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at ~650 nm after color development.

-

Calculate the amount of inorganic phosphate (Pi) released using a phosphate standard curve.

-

Determine the specific activity of the H⁺-ATPase (µmol Pi/mg protein/min) and plot the activity against the FC-A concentration to determine the EC₅₀.

Stomatal Opening Measurement

This protocol describes a method for quantifying the effect of this compound on stomatal aperture.

Materials:

-

Plant leaves (e.g., Arabidopsis thaliana, Vicia faba)

-

Blender or razor blades

-

Microscope slides and coverslips

-

Microscope with a calibrated eyepiece or imaging software

-

Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

-

This compound stock solution

Procedure:

-

Excise leaves from plants kept in the dark to ensure stomata are initially closed.

-

Prepare epidermal peels by carefully peeling the abaxial epidermis from the leaf. Alternatively, blend leaves in water to obtain epidermal fragments.

-

Float the epidermal peels or fragments on the incubation buffer in a petri dish.

-

Add this compound to the desired final concentration. Include a control with the vehicle (e.g., DMSO).

-

Incubate under light or dark conditions for a specific time (e.g., 2-3 hours).

-

Mount the epidermal peels on a microscope slide in the incubation solution.

-

Observe the stomata under the microscope and measure the width of the stomatal pore for a significant number of stomata (e.g., >50).

-

Calculate the average stomatal aperture and compare between treatments.

Patch-Clamp Analysis of Guard Cell Ion Channels

This protocol provides a general framework for investigating the electrophysiological effects of this compound on guard cell protoplasts.

Materials:

-

Guard cell protoplasts (prepared by enzymatic digestion of epidermal peels)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling micropipettes

-

Bath solution (extracellular solution, e.g., 10 mM MES-KOH, pH 6.1, 1 mM CaCl₂, 50 mM KCl)

-

Pipette solution (intracellular solution, e.g., 100 mM K-glutamate, 2 mM MgCl₂, 10 mM HEPES-KOH, pH 7.2, 2 mM EGTA, 2 mM Mg-ATP)

-

This compound stock solution

Procedure:

-

Prepare guard cell protoplasts and allow them to settle in a recording chamber containing the bath solution.

-

Pull micropipettes with a resistance of 5-10 MΩ when filled with the pipette solution.

-

Approach a protoplast with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the plasma membrane.

-

Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch within the pipette.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps to elicit ion channel currents and record the baseline activity.

-

Perfuse the bath with a solution containing this compound.

-

Record the changes in membrane currents in response to FC-A application. Outward currents are indicative of H⁺-ATPase activity.[10]

Conclusion

This compound's mechanism of action serves as a paradigm for the chemical stabilization of protein-protein interactions. Its ability to act as a molecular glue between 14-3-3 proteins and the plasma membrane H⁺-ATPase provides a powerful tool for studying plant cell physiology, particularly the regulation of ion transport and cell growth. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists in the fields of plant biology, biochemistry, and drug development, facilitating further investigation into this fascinating molecule and its broader implications. The unique mode of action of this compound also presents intriguing possibilities for the development of novel chemical probes and therapeutic agents that target protein-protein interactions in other biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fusicoccin binding to its plasma membrane receptor and the activation of the plasma membrane H(+)-ATPase. IV. Fusicoccin induces the association between the plasma membrane H(+)-ATPase and the fusicoccin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patch Clamp Protocol [labome.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of the proton pumping ATPase from plant plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic effect of light and fusicoccin on stomatal opening : epidermal peel and patch clamp experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Biological Activity of Fusicoccin A: A Technical Guide for Researchers

December 2025

Abstract

Fusicoccin (B1218859) A (FC-A), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, has emerged as a powerful molecular probe and a potential therapeutic agent due to its unique biological activity.[1][2] Initially identified as a phytotoxin that causes irreversible stomatal opening and wilting in plants, FC-A is now understood to be a potent stabilizer of protein-protein interactions (PPIs) mediated by the 14-3-3 family of regulatory proteins.[1][3] This guide provides an in-depth technical overview of the biological activity of Fusicoccin A, its mechanism of action, and its effects on both plant and animal cells. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this molecule. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways.

Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

The primary mechanism of action of this compound is the stabilization of the complex formed between 14-3-3 proteins and their phosphorylated client proteins.[4] 14-3-3 proteins are a ubiquitous family of highly conserved, dimeric proteins in eukaryotes that play crucial roles in a multitude of cellular signaling pathways by binding to phosphorylated serine or threonine motifs on their target proteins.[3][5] FC-A binds to a hydrophobic pocket at the interface of the 14-3-3 protein and its client, acting as a "molecular glue" to lock the two proteins together.[3] This stabilization can significantly enhance the affinity between the 14-3-3 protein and its target, often by several orders of magnitude, thereby prolonging the downstream signaling effects.[5]

In Plants: Irreversible Activation of the Plasma Membrane H⁺-ATPase

In plants, a primary target of FC-A-mediated 14-3-3 stabilization is the plasma membrane H⁺-ATPase.[1] This proton pump is a master enzyme that regulates nutrient uptake, cell elongation, and stomatal opening by creating an electrochemical gradient across the plasma membrane.[6] The C-terminus of the H⁺-ATPase contains an autoinhibitory domain that, when phosphorylated on a penultimate threonine residue, creates a binding site for 14-3-3 proteins.[1][7] The binding of a 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the pump.[1] this compound strongly stabilizes this interaction, resulting in the irreversible activation of the H⁺-ATPase.[1] This sustained proton pumping leads to hyperpolarization of the plasma membrane, acidification of the apoplast, and ultimately, uncontrolled water loss through the stomata, causing the characteristic wilting of leaves.[6]

Caption: this compound-mediated activation of the plasma membrane H⁺-ATPase.

In Animal Cells: A Broad Range of Biological Effects

The stabilizing effect of this compound on 14-3-3 PPIs is not limited to plants and has significant implications for animal cell biology. 14-3-3 proteins regulate a vast number of client proteins involved in critical cellular processes. By stabilizing these interactions, FC-A can modulate various signaling pathways, leading to a range of biological effects. These include the induction of apoptosis in cancer cells, promotion of neurite outgrowth and axon regeneration, and potential neuroprotective effects.[2][8][9] For instance, FC-A has been shown to stabilize the interaction between 14-3-3 and proteins such as p53, ERα, and GCN1.[2][8]

Caption: General mechanism of this compound action.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Binding Affinities and Stabilization

| 14-3-3 Isoform | Phospholigand | Apparent Kd (μM) without FC-A | Apparent Kd (μM) with FC-A | EC50 (μM) of FC-A | Fold-Stabilization |

| β | Phospholigand 1 | 0.72 ± 0.1 | - | - | - |

| β | Phospholigand 3 | 0.87 ± 0.2 | - | - | - |

| ε | Phospholigand 2 | 6.0 ± 0.4 | 0.16 ± 0.020 | 78 ± 1.1 | ~37.5 |

| ε | Phospholigand 3 | 1.7 ± 0.2 | - | - | - |

| ζ | Phospholigand 2 | 1.3 ± 0.1 | 0.08 ± 0.005 | - | ~16.3 |

| σ | Phospholigand 1 | 6.6 ± 0.6 | - | 3.6 ± 1.1 | - |

| σ | C-RAF (truncated) | - | 6.6 | - | - |

Data compiled from fluorescence polarization assays.[5][10][11] Note: "-" indicates data not reported in the cited sources.

Table 2: Effects on H⁺-ATPase Kinetics

| Plant Species | Treatment | Apparent Km for ATP (mM) | Vmax | Reference |

| Spinach | Control | 0.22 | - | [3][12] |

| Spinach | This compound | 0.10 | Increased | [3][12] |

| Oat | Control | No effect | - | [13][12] |

| Oat | This compound | No effect | Increased | [13][12] |

Table 3: Cellular Effects of this compound

| Cell Type/Organism | Effect | Quantitative Measure | Concentration | Reference |

| Human Glioblastoma (U373-MG) | Growth Inhibition | IC50 = 92 μM | 92 μM | [2][8] |

| Human Glioblastoma (Hs683) | Growth Inhibition | IC50 = 83 μM | 83 μM | [2][8] |

| Neurons | Neurite Outgrowth | EC50 = 29 μM | 29 μM | [2] |

| Maize Coleoptiles | Elongation Growth | Maximum at 10⁻⁶ M | 1 μM | [14] |

| Commelina communis | Stomatal Opening | 12 μm opening | 0.1 μM (with light) | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro H⁺-ATPase Activity Assay

This protocol describes a colorimetric assay to measure the ATP hydrolytic activity of the H⁺-ATPase in the presence of this compound.

Caption: Workflow for the in vitro H⁺-ATPase activity assay.

Materials:

-

Purified or enriched plasma membrane H⁺-ATPase

-

Recombinant 14-3-3 protein

-

This compound

-

Assay Buffer: 25 mM HEPES-KOH (pH 6.5), 5 mM MgCl₂, 50 mM KCl

-

ATP solution (100 mM stock)

-

Malachite Green reagent for phosphate (B84403) detection

-

Phosphate standard solution for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, H⁺-ATPase, 14-3-3 protein, and varying concentrations of this compound (or DMSO as a vehicle control). Bring the final volume to 90 µL with deionized water.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding 10 µL of ATP solution to a final concentration of 1-5 mM.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Reaction Termination and Color Development: Stop the reaction by adding 50 µL of Malachite Green reagent. Incubate at room temperature for 15-20 minutes to allow for color development.[1]

-

Measurement: Measure the absorbance at approximately 650 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the phosphate standard. Calculate the amount of inorganic phosphate (Pi) released and determine the specific activity of the H⁺-ATPase. Plot the activity against the this compound concentration to determine the EC₅₀.

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol details the use of fluorescence polarization to quantify the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide in the presence and absence of this compound.

Materials:

-

Recombinant 14-3-3 protein isoform

-

Fluorescently labeled synthetic phosphopeptide corresponding to a 14-3-3 binding motif

-

This compound

-

Assay Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM MgCl₂, 0.05% Tween-20

-

Black, non-binding 384-well microplate

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Direct Binding (Kd determination):

-

To the wells of a microplate, add a constant concentration of the fluorescently labeled phosphopeptide (e.g., 100 nM).

-

Titrate increasing concentrations of the 14-3-3 isoform into the wells.

-

Incubate at room temperature for 30 minutes to reach equilibrium.

-

Measure fluorescence polarization.

-

To determine the effect of FC-A, repeat the titration in the presence of a saturating concentration of this compound (e.g., 80 µM).[10]

-

-

EC50 Determination for this compound:

-

To the wells, add a constant concentration of the fluorescently labeled phosphopeptide and a fixed concentration of the 14-3-3 isoform (typically at or below the Kd of the interaction).

-

Titrate increasing concentrations of this compound into the wells.

-

Incubate to allow for the formation of the ternary complex.

-

Measure fluorescence polarization.

-

-

Data Analysis: Fit the direct binding data to a saturation binding curve to determine the apparent Kd. Fit the FC-A titration data to a dose-response curve to determine the EC50.

Stomatal Aperture Measurement

This protocol describes a method for measuring the effect of this compound on stomatal opening in plant epidermal peels.

Materials:

-

Plant leaves (e.g., Commelina communis or Vicia faba)

-

Microscope slides and coverslips

-

Microscope with a calibrated eyepiece or imaging software

-

Incubation buffer (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl)

-

This compound

Procedure:

-

Epidermal Peels: Carefully peel the abaxial (lower) epidermis from the plant leaves.

-

Incubation: Float the epidermal peels in the incubation buffer in a petri dish.

-

Treatment: Add this compound to the desired final concentration. Include a control with the vehicle (e.g., DMSO).

-

Incubation Conditions: Incubate the peels under light for a specified period (e.g., 2-3 hours).

-

Microscopy: Mount an epidermal peel on a microscope slide in a drop of the incubation buffer and cover with a coverslip.

-

Measurement: Observe the stomata under the microscope and measure the width of the stomatal aperture for a significant number of stomata (e.g., >50) for each treatment.

-

Data Analysis: Calculate the average stomatal aperture for each treatment and compare the results statistically.

Conclusion

This compound is a remarkable natural product with a well-defined mechanism of action that has made it an invaluable tool in plant physiology and a promising lead compound in drug discovery. Its ability to specifically stabilize 14-3-3 protein-protein interactions provides a unique approach to modulating cellular signaling pathways. This technical guide has provided a comprehensive overview of the biological activity of this compound, including quantitative data on its effects and detailed protocols for its study. It is hoped that this information will facilitate further research into the diverse biological roles of this compound and its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Fusicoccane Derivatives and Methods | FSU Office of Research [research.fsu.edu]

- 7. Analysis of the phosphorylation level in guard-cell plasma membrane H+-ATPase in response to fusicoccin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecule shown to repair damaged axons – Canadian Association for Neuroscience [can-acn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.psu.edu [pure.psu.edu]

Fusicoccin A as a phytotoxin and its effects on stomata

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin (B1218859) A (FC), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, is a potent phytotoxin known for inducing wilting in plants.[1][2] Its primary mechanism of action involves the irreversible opening of stomata, leading to excessive water loss through transpiration. This guide provides a comprehensive overview of the molecular mechanisms underlying FC's effects on stomata, details experimental protocols for its study, and presents quantitative data on its physiological impact. The intricate signaling pathway, centered around the activation of the plasma membrane H⁺-ATPase, is elucidated through graphical representations. This document is intended to serve as a technical resource for researchers in plant physiology, pathology, and drug development exploring the unique properties of Fusicoccin A.

Introduction

This compound was first identified as the causative agent of almond and peach canker disease.[1] Its most striking physiological effect is the induction of rapid and irreversible stomatal opening, a process that overrides the plant's natural mechanisms for regulating gas exchange and water balance.[1] This potent activity has made FC a valuable tool for dissecting the molecular machinery of stomatal movement and ion transport in plant cells.[1] Understanding the mode of action of FC not only provides insights into plant-pathogen interactions but also offers potential avenues for the development of novel molecular probes and therapeutic agents targeting similar protein-protein interactions in other biological systems.[1][3]

Mechanism of Action: The Core Signaling Pathway

The primary target of this compound is the plasma membrane (PM) H⁺-ATPase, a crucial enzyme responsible for establishing the proton motive force across the cell membrane.[4][5][6] FC does not interact with the H⁺-ATPase directly. Instead, it acts as a molecular "glue," stabilizing the interaction between the H⁺-ATPase and a family of regulatory proteins known as 14-3-3 proteins.[1][4][7]

The signaling cascade can be summarized as follows:

-

Phosphorylation of the H⁺-ATPase: The C-terminal autoinhibitory domain of the PM H⁺-ATPase contains a penultimate threonine residue that, when phosphorylated, creates a binding site for 14-3-3 proteins.[8]

-

14-3-3 Protein Binding: A 14-3-3 protein binds to the phosphorylated C-terminus of the H⁺-ATPase. This interaction partially relieves the autoinhibition, leading to a basal level of enzyme activation.[8]

-

This compound Stabilization: this compound binds to a pocket at the interface of the H⁺-ATPase and the 14-3-3 protein, locking them together in a stable complex.[9][10] This stabilization prevents the dissociation of the 14-3-3 protein, leading to constitutive, irreversible activation of the H⁺-ATPase.[1][8]

-

Proton Pumping and Hyperpolarization: The activated H⁺-ATPase pumps protons (H⁺) out of the guard cell, causing hyperpolarization of the plasma membrane (a more negative electrical potential inside the cell).[4][8]

-

Ion Uptake and Stomatal Opening: The hyperpolarization of the membrane activates voltage-gated potassium (K⁺) channels, leading to a massive influx of K⁺ ions into the guard cells.[11] This influx of solutes decreases the water potential within the guard cells, driving the osmotic uptake of water. The resulting increase in turgor pressure causes the guard cells to swell and the stomatal pore to open.

This mechanism effectively bypasses the normal physiological signals that regulate stomatal closure, such as darkness, high CO₂ concentrations, and the plant stress hormone abscisic acid (ABA).[11]

Quantitative Effects of this compound

The application of this compound leads to measurable changes in various cellular and physiological parameters. The following tables summarize key quantitative data from published studies.

Table 1: Effect of this compound on Plasma Membrane H⁺-ATPase Activity

| Parameter | Control | This compound Treatment | Fold Change | Reference |

| ATP Hydrolytic Activity | - | - | ~2-fold increase | [5] |

| H⁺ Pumping Activity | - | - | ~3-fold increase | [5] |

| Apparent Kₘ for ATP | 0.22 mM | 0.10 mM | ~2.2-fold decrease | [5][6] |

| In vivo ATPase Activity (µmol·min⁻¹·mg⁻¹ protein) | 1.02 ± 0.029 | 2.65 ± 0.054 | ~2.6-fold increase | [12] |

Table 2: Effect of this compound on Stomatal Aperture

| Plant Species | FC Concentration | Condition | Stomatal Aperture (µm) | Reference |

| Commelina communis | 10 µM | Potassium-free medium | Wide opening | |

| Commelina communis | 0.1 µM | 1 mM KCl, Light | Up to 12 | [13] |

| Commelina communis | 0.1 µM | 1 mM KCl, Dark | < 5 | [13] |

| Vicia faba | 10 µM | Reversal of ABA-induced closure | Reopening | [14] |

| Arabidopsis thaliana | 10 µM | Reversal of microtubule inhibitor-induced closure | Opening | [15] |

Experimental Protocols

The study of this compound's effects on stomata involves a variety of techniques, from observing epidermal peels to sophisticated electrophysiological measurements.

Stomatal Aperture Measurement in Epidermal Peels

This is a fundamental technique to directly observe and quantify the response of stomata to FC.

Objective: To measure the changes in stomatal pore width and length in response to this compound treatment.

Materials:

-

Leaves from a well-watered plant (e.g., Vicia faba or Commelina communis)

-

Microscope slides and coverslips

-

Forceps and razor blades

-

Incubation buffer (e.g., MES/KCl buffer: 10 mM MES, 50 mM KCl, pH 6.15)

-

This compound stock solution (e.g., 10 mM in ethanol)

-

Light microscope with a calibrated eyepiece or digital camera with measurement software (e.g., ImageJ)[16][17]

Procedure:

-

Epidermal Peel Preparation: Gently peel the abaxial (lower) epidermis from the leaf. This can be facilitated by making a small incision with a razor blade.

-

Incubation: Immediately float the epidermal peels in the incubation buffer in a petri dish. Allow them to equilibrate under light for a period (e.g., 2-3 hours) to induce initial stomatal opening.

-

Treatment: Add this compound to the incubation buffer to the desired final concentration (e.g., 10 µM). A control group with the corresponding concentration of the solvent (ethanol) should be run in parallel.

-

Incubation with FC: Incubate the peels for a specified time (e.g., 1-2 hours) under the same light conditions.

-

Microscopy: Mount a peel on a microscope slide with a drop of the incubation buffer and a coverslip.

-

Data Acquisition: Observe the stomata under the microscope. Capture images of multiple fields of view.

-

Measurement: Use calibrated software (e.g., ImageJ) to measure the width and length of the stomatal pores.[16] At least 30-50 stomata per replicate should be measured.

Patch-Clamp Analysis of Guard Cell Protoplasts

This electrophysiological technique allows for the direct measurement of ion channel activity and proton pump currents in the plasma membrane of guard cells.

Objective: To measure the effect of this compound on H⁺-ATPase activity and K⁺ channel currents in guard cell protoplasts.

Materials:

-

Guard cell protoplasts (enzymatically isolated from epidermal peels)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling micropipettes

-

Pipette solution (intracellular-like)

-

Bath solution (extracellular-like)

-

This compound

Procedure:

-

Protoplast Preparation: Isolate guard cell protoplasts from epidermal strips by enzymatic digestion.

-

Whole-Cell Configuration: Using a micropipette, form a high-resistance seal (giga-seal) with the plasma membrane of a single guard cell protoplast. Apply suction to rupture the membrane patch, achieving the whole-cell configuration. This allows control of the intracellular solution and measurement of whole-membrane currents.

-

Baseline Recording: Record baseline membrane currents at various holding potentials to characterize the activity of ion channels and pumps before treatment.

-

FC Application: Perfuse the bath solution with a solution containing this compound (e.g., 1-10 µM).

-

Data Recording: Record the changes in membrane current in response to FC. An outward current that is largely independent of voltage is indicative of H⁺-ATPase activation.[13] The activity of inward and outward rectifying K⁺ channels can also be assessed by applying appropriate voltage clamp protocols.

This compound and Abiotic/Biotic Stress Responses

This compound's ability to override stomatal closure mechanisms has implications for how plants respond to stress.

-

Drought Stress: By forcing stomata to remain open, FC exacerbates water loss, leading to rapid wilting, which is the primary symptom of the disease caused by Phomopsis amygdali.[11]

-

Abscisic Acid (ABA) Signaling: ABA is a key hormone that triggers stomatal closure in response to drought. FC can counteract the effects of ABA, preventing stomatal closure even in the presence of this stress signal.[11][14] The mechanism involves FC-induced cytosolic acidification, which promotes the removal of hydrogen peroxide (H₂O₂), a key second messenger in ABA signaling.[14][18]

-

Darkness and CO₂: FC can overcome the signals of darkness and high CO₂ concentrations that normally induce stomatal closure.

Conclusion and Future Perspectives

This compound remains a cornerstone tool in plant cell biology for its specific and potent effect on the PM H⁺-ATPase. The elucidation of its mechanism of action, involving the stabilization of a 14-3-3 protein-client complex, has had a significant impact beyond plant science. This mechanism of protein-protein interaction stabilization is now being explored in mammalian systems for therapeutic purposes, including cancer and neurobiology.[1][3][19] For plant scientists, FC continues to be invaluable for studies on ion transport, membrane polarization, and the intricate regulation of stomatal movements. Future research may focus on identifying other cellular targets of FC, understanding the evolution of FC resistance in plants, and leveraging its unique properties to develop new agrochemicals or pharmacological agents.

References

- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stabilization of 14-3-3 protein-protein interactions with Fusicoccin-A decreases alpha-synuclein dependent cell-autonomous death in neuronal and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fusicoccin, 14-3-3 proteins, and defense responses in tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The 14-3-3 proteins associate with the plant plasma membrane H(+)-ATPase to generate a fusicoccin binding complex and a fusicoccin responsive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Studies of the mechanism of action of fusicoccin, the fungal toxin that induces wilting, and its interaction with abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pure.psu.edu [pure.psu.edu]

- 14. Inhibition of ABA-induced stomatal closure by fusicoccin is associated with cytosolic acidification-mediated hydrogen peroxide removal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Microtubules in Guard Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of dark-induced stomatal closure by fusicoccin involves a removal of hydrogen peroxide in guard cells of Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Fusicoccin A's Molecular Target: A Technical Guide to the Plasma Membrane H+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin A (FC-A), a diterpene glucoside produced by the fungus Phomopsis amygdali, has long been a subject of intense scientific scrutiny.[1] Initially identified as a phytotoxin responsible for wilting in plants, FC-A has evolved into an invaluable tool for plant physiologists and a molecule of interest in drug development due to its specific and potent mechanism of action.[1] This technical guide provides an in-depth exploration of the molecular interaction between this compound and its primary target, the plasma membrane H+-ATPase, a crucial enzyme in plant cells. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its study, and visualize the key pathways and workflows.

The plasma membrane H+-ATPase is a P-type ATPase that establishes and maintains the electrochemical proton gradient across the plasma membrane.[2] This gradient is vital for a multitude of cellular processes, including nutrient uptake, regulation of intracellular pH, and driving cell expansion.[2][3] this compound exerts its effects by irreversibly activating this proton pump, leading to a cascade of physiological responses.[1][3][4]

Mechanism of Action: A Ternary Complex

The activation of the plasma membrane H+-ATPase by this compound is not a direct interaction but is mediated by a family of regulatory proteins known as 14-3-3 proteins.[1][4][5] The currently accepted model involves the formation of a stable ternary complex between the C-terminal autoinhibitory domain of the H+-ATPase, a 14-3-3 protein, and this compound.[2][6]

Under normal physiological conditions, the C-terminal domain of the H+-ATPase acts as an autoinhibitor, keeping the enzyme in a relatively inactive state.[5][7] Activation of the H+-ATPase is achieved through the phosphorylation of a penultimate threonine residue within this C-terminal domain.[4][8] This phosphorylation event creates a binding site for 14-3-3 proteins. The binding of a 14-3-3 protein displaces the autoinhibitory C-terminal domain, leading to the activation of the proton pump.[5]

This compound's role is to stabilize this interaction between the phosphorylated H+-ATPase and the 14-3-3 protein.[3][6] It essentially acts as a "molecular glue," locking the complex in its active conformation and preventing the dephosphorylation and subsequent inactivation of the H+-ATPase.[4] This leads to a sustained and irreversible activation of the proton pump.[1]

Quantitative Data

The interaction between this compound, 14-3-3 proteins, and the H+-ATPase, as well as the resulting activation of the enzyme, has been quantified in numerous studies. The following tables summarize key kinetic and binding data.

| Parameter | Control | + this compound | Plant Species | Reference |